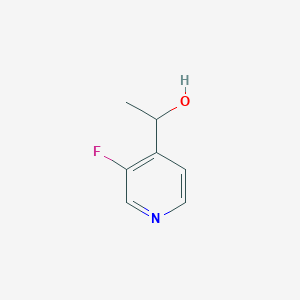
1-(3-Fluoropyridin-4-yl)ethanol
Descripción general
Descripción
“1-(3-Fluoropyridin-4-yl)ethanol” is a chemical compound with the molecular formula C7H8FNO . It is also known by its IUPAC name, 1-(3-fluoro-4-pyridyl)ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 3rd position and an ethanol group at the 4th position . The InChI code for this compound is 1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 .Aplicaciones Científicas De Investigación
1. Chemosensor Applications
1-(3-Fluoropyridin-4-yl)ethanol and its derivatives have been studied for their chemosensor properties. For instance, a compound synthesized from a similar pyridinyl structure demonstrated selective chemosensor capabilities for Eu3+, indicating potential applications in environmental and medical detection of this ion (Chen Qiu, 2012).
2. Study of Luminescence and Optical Properties
Some compounds structurally related to this compound have been investigated for their luminescence characteristics. For example, a study on aminopyridines and related molecules revealed significant insights into their quantum yields and lifetimes of fluorescence and phosphorescence, offering perspectives on their potential applications in photophysical studies (Kooji Kimura et al., 1977).
3. Synthesis of Complex Molecular Structures
Derivatives of this compound have been used as intermediates in the synthesis of complex molecular structures. For instance, a study detailed the synthesis of novel 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives, which were tested for their antimicrobial activities, showcasing the compound's role in developing biologically active substances (M. Mannam et al., 2020).
4. Role in Multi-Component Reactions
The compound and its analogs have been reported to participate in multi-component reactions, leading to the synthesis of various functionally significant derivatives. For example, a study described the efficient synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives from reactions involving this compound or its structural analogs, highlighting the compound's utility in complex organic syntheses (Xiao-ling Xu et al., 2015).
5. Fluorination and Halogenation Studies
The structural framework of this compound makes it a candidate for studies in fluorination and halogenation, contributing to the synthesis of fluorinated or halogenated derivatives with potential applications in various fields. Research on the synthesis of 4-fluoropyridines based on 2-fluoroallylic alcohols underscores the compound's role in generating functionally diverse and potentially pharmacologically active molecules (U. Wittmann et al., 2006).
Propiedades
IUPAC Name |
1-(3-fluoropyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUOSCEVQLKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
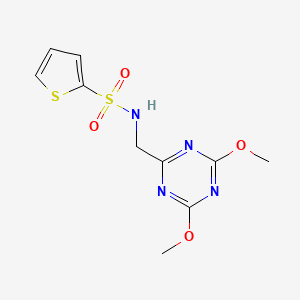
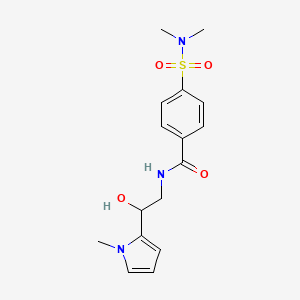

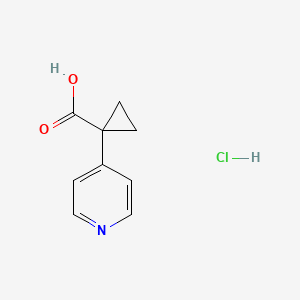
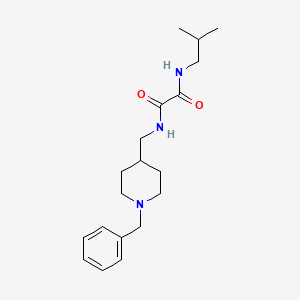


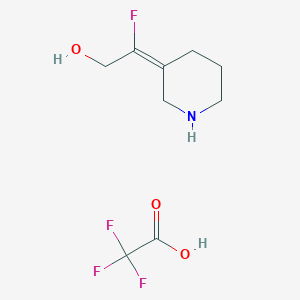

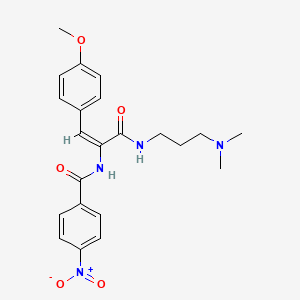
![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
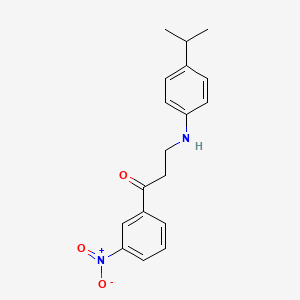

![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
